Propyl 2,2,2-trifluoroethyl carbonate
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Overview
Description
Propyl 2,2,2-trifluoroethyl carbonate is an organic compound with the molecular formula C6H9F3O3. It is a colorless liquid that is used in various chemical applications due to its unique properties, including its high thermal stability and low flammability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2,2,2-trifluoroethyl carbonate can be synthesized through the reaction of propyl chloroformate with 2,2,2-trifluoroethanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
Propyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form propanol and 2,2,2-trifluoroethanol.
Transesterification: It can react with alcohols to form different carbonates.
Reduction: It can be reduced to form propyl alcohol and 2,2,2-trifluoroethanol.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Transesterification: Catalyzed by acids or bases.
Reduction: Often involves the use of reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: Propanol and 2,2,2-trifluoroethanol.
Transesterification: Various carbonates depending on the alcohol used.
Reduction: Propyl alcohol and 2,2,2-trifluoroethanol.
Scientific Research Applications
Propyl 2,2,2-trifluoroethyl carbonate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Medicine: Explored for its use in the formulation of non-flammable liquid electrolytes for medical devices.
Industry: Utilized in the production of non-flammable liquid electrolytes for lithium-ion batteries, enhancing their safety and performance
Mechanism of Action
The mechanism by which propyl 2,2,2-trifluoroethyl carbonate exerts its effects is primarily through its interaction with other chemical species. In the context of battery electrolytes, it helps to stabilize the electrolyte solution and prevent thermal runaway by forming a stable solid electrolyte interphase on the electrode surfaces .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2,2-trifluoroethyl carbonate
- Ethyl 2,2,2-trifluoroethyl carbonate
- Butyl 2,2,2-trifluoroethyl carbonate
Uniqueness
Compared to its analogs, propyl 2,2,2-trifluoroethyl carbonate offers a balance between volatility and stability, making it particularly suitable for applications requiring non-flammable and thermally stable solvents. Its unique combination of properties makes it a valuable compound in the development of advanced materials and technologies .
Properties
Molecular Formula |
C6H9F3O3 |
---|---|
Molecular Weight |
186.13 g/mol |
IUPAC Name |
propyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C6H9F3O3/c1-2-3-11-5(10)12-4-6(7,8)9/h2-4H2,1H3 |
InChI Key |
STBRWEWUESLURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)OCC(F)(F)F |
Origin of Product |
United States |
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